REACTION_CXSMILES
|
[NH2:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@H:3]1O.C[Si](C)(C)N[Si](C)(C)C.[Na].I[CH:20]1[CH2:23][O:22][CH2:21]1.[CH:24]([OH:27])(C)[CH3:25]>CCO.[Ni](I)I>[O:22]1[CH2:23][CH:20]([C:5]2[CH:6]=[CH:7][C:2]([NH:1][C:24](=[O:27])[CH3:25])=[CH:3][CH:4]=2)[CH2:21]1 |f:1.2,^1:17|
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
IC1COC1
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
690 mg
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Na]
|
Name
|
Nickel (II) iodide
|
Quantity
|
35 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](I)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged
|
Type
|
CUSTOM
|
Details
|
The vial was purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
vial cap
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered through a pad of solka Floc®
|
Type
|
WASH
|
Details
|
The pad was washed with 35 ml EtOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C1)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |